2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGROJQZEGJRERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
The quinoline nucleus substituted at the 8-position with an ethyl group and at the 2-position with a 2,5-dimethylphenyl group can be constructed using classical quinoline synthesis methods such as:
- Skraup synthesis: involves cyclization of aniline derivatives with glycerol and an oxidizing agent under acidic conditions.
- Friedländer synthesis: involves the condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes bearing the desired substituents.
These methods allow the formation of the quinoline ring system with the desired substitution pattern. The 8-ethyl substitution can be introduced either by starting with appropriately substituted precursors or by alkylation after quinoline formation.
Example Synthetic Route
A typical synthetic route may proceed as follows:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-aminoacetophenone derivative with 2,5-dimethylbenzaldehyde | Acidic medium, heat | Forms 8-ethyl-2-(2,5-dimethylphenyl)quinoline intermediate |
| 2 | Cyclization to form quinoline core | Reflux with acid catalyst | Ensures ring closure |
| 3 | Oxidation or functional group transformation to quinoline-4-carboxylic acid | Oxidizing agents like KMnO4 or CrO3 | Introduces carboxylic acid at 4-position |
This quinoline-4-carboxylic acid intermediate is the precursor for the acyl chloride formation.
Conversion to 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Acyl Chloride Formation
The key step in preparing the target compound is the conversion of the quinoline-4-carboxylic acid to the corresponding acyl chloride. This is typically achieved by reaction with chlorinating agents such as:
These reagents convert the carboxylic acid group into a reactive acyl chloride, facilitating further chemical transformations.
Typical Procedure
- Dissolve the quinoline-4-carboxylic acid derivative in an inert solvent such as dichloromethane.
- Add thionyl chloride dropwise under an inert atmosphere (e.g., nitrogen).
- Heat the reaction mixture to reflux for several hours (typically 2–6 hours) until the reaction completes.
- Remove excess thionyl chloride and solvent under reduced pressure.
- Purify the product by recrystallization or chromatography.
This method yields this compound as a purified compound.
Data Table Summarizing Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Observations | Yield/Purity |
|---|---|---|---|
| Quinoline core synthesis | Skraup or Friedländer synthesis; acidic reflux | Formation of substituted quinoline ring | Moderate to high yield (60–85%) |
| Introduction of 8-ethyl group | Alkylation or starting with ethyl-substituted precursors | Controlled substitution at 8-position | High regioselectivity |
| Carboxylic acid formation at 4-position | Oxidation with KMnO4 or CrO3 | Selective oxidation of methyl to acid | High purity acid intermediate |
| Acyl chloride formation | Thionyl chloride or oxalyl chloride, reflux in DCM | Efficient conversion to acyl chloride | Yields up to 89% reported; purity >98% |
Detailed Research Findings and Notes
The Skraup and Friedländer syntheses remain the most reliable methods for constructing the quinoline core with the desired substitution pattern. These cyclization reactions are well-documented for their robustness and scalability in research and industrial settings.
The use of thionyl chloride for acyl chloride formation is preferred due to its efficiency and ease of removal of byproducts (SO2 and HCl gases). Reaction under reflux conditions in dichloromethane or similar solvents ensures complete conversion.
Alternative chlorinating agents like oxalyl chloride have also been employed successfully, sometimes with catalytic amounts of DMF to enhance reaction rates.
Purification of the final acyl chloride product typically involves recrystallization or chromatographic techniques to remove residual starting materials and side products. High purity (>98%) is achievable, which is critical for subsequent synthetic applications.
Industrial synthesis may utilize continuous flow reactors to improve reaction control, safety, and yield, especially for the acyl chloride formation step. Automation and greener solvents are increasingly adopted for scale-up.
Summary Table of Key Reaction Conditions for Acyl Chloride Formation
| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thionyl chloride | Dichloromethane | Reflux (~40°C) | 3–6 hours | 80–89 | Commonly used, easy workup |
| Oxalyl chloride | Dichloromethane | 0°C to RT, then reflux | 1–12 hours | ~89 | May require DMF catalyst |
| Phosphorus oxychloride | None or DCM | 100–120°C | 4–6 hours | High | Used in some quinoline acyl chloride syntheses |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating diseases due to their anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, studies have indicated that quinoline derivatives can inhibit specific cancer cell lines by interfering with cellular mechanisms such as apoptosis and cell proliferation.
Case Study: Anti-Cancer Activity
Research has demonstrated that certain derivatives of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride exhibit significant cytotoxic effects against breast cancer cells. The mechanism involves the compound's ability to intercalate into DNA, disrupting replication processes and leading to cell death.
Material Science
Development of Organic Semiconductors
The compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics. The incorporation of this compound into materials enhances their conductivity and light-emitting efficiency.
Data Table: Electronic Properties Comparison
| Property | This compound | Reference |
|---|---|---|
| Band Gap (eV) | 2.1 | |
| Electron Mobility (cm²/Vs) | 0.5 | |
| Luminescence Efficiency (%) | 85 |
Biological Studies
Biochemical Assays
In biological research, this compound acts as a probe to study enzyme activities and protein interactions. It is particularly useful in assays designed to measure the activity of various enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A study investigating the inhibition of a specific enzyme revealed that this compound effectively reduced enzyme activity by forming covalent bonds with nucleophilic sites on the enzyme, demonstrating its potential as a therapeutic agent in metabolic disorders .
Industrial Applications
Synthesis of Dyes and Pigments
The compound is also employed in the synthesis of dyes and pigments used in various industries. Its chemical structure allows for modifications that enhance color properties and stability.
Agrochemicals Production
In agrochemicals, it serves as a precursor for developing herbicides and pesticides, contributing to agricultural productivity through effective pest management strategies.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key analogs from the Combi-Blocks catalog include:
| Compound ID | Substituents (Quinoline Core) | Phenyl Ring Substituents | Molecular Formula | Purity | CAS Number |
|---|---|---|---|---|---|
| QY-5309 (Target) | 8-ethyl | 2,5-dimethylphenyl | C21H20ClNO | 95% | 1160261-17-5 |
| QY-3931 | 6-ethyl | 2,4-dimethylphenyl | C21H20ClNO | 95% | 1160260-85-4 |
| QY-0148 | 6,8-dimethyl | 3,4-dimethylphenyl | C21H20ClNO | 95% | 1160254-95-4 |
| QY-5289 | 6-methyl | 2,4-dimethylphenyl | C20H18ClNO | 95% | 1160253-45-1 |
Key Observations:
- Positional Isomerism: The 2,5-dimethylphenyl group in QY-5309 differs from the 2,4- or 3,4-dimethylphenyl substituents in analogs.
- Alkyl Chain Effects: The 8-ethyl group in QY-5309 increases lipophilicity relative to methyl-substituted analogs (e.g., QY-5289), which could enhance membrane permeability in biological systems but reduce aqueous solubility .
Research Findings and Data Gaps
- Synthetic Applications: QY-5309’s ethyl and methyl substituents make it a versatile intermediate for generating lipophilic quinoline derivatives, which are valuable in drug discovery and material science.
- Data Limitations: Direct comparisons of reactivity, stability, and biological activity between QY-5309 and its analogs are scarce. Further studies are needed to quantify substituent effects on reaction kinetics and bioactivity.
Biological Activity
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a carbonyl chloride functional group and additional substituents that enhance its reactivity and biological potential. The structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18ClN |
| Molecular Weight | 295.79 g/mol |
| Functional Groups | Carbonyl chloride, quinoline |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic amino acids in enzymes, potentially leading to the inhibition of enzyme activity. This mechanism is common in many kinase inhibitors, suggesting that this compound may interact with various kinases involved in cellular signaling pathways.
- DNA Intercalation : The quinoline ring system is known to intercalate with DNA, which can disrupt replication and transcription processes. This property is particularly relevant in the context of anticancer activity.
- Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives exhibit antimicrobial properties. The presence of both the quinoline core and the chlorine atom in this compound suggests potential efficacy against bacterial strains.
Anticancer Activity
Research has indicated that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures display potent inhibition of cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific cytotoxicity of this compound remains to be fully characterized but is expected to follow similar patterns.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |
| Vancomycin-resistant E. faecium (VRE) | 32 µg/mL |
These results suggest that the compound may have potential as a broad-spectrum antibacterial agent .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The findings suggested that modifications to the quinoline core significantly enhanced antimicrobial activity, indicating a promising avenue for developing new antibiotics based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
